

Characterization of 1,4-Dimethyl-9H-carbazole-3-carbaldehyde: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 1,4-Dimethyl-9H-carbazole-3-carbaldehyde

Cat. No.: B081867

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

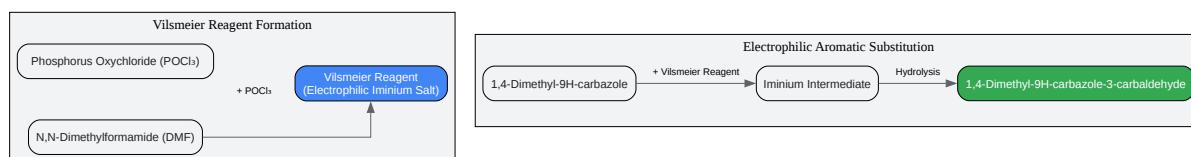
Abstract

This technical guide provides a comprehensive characterization of **1,4-Dimethyl-9H-carbazole-3-carbaldehyde**, a pivotal intermediate in the synthesis of various functional organic molecules. Carbazoles and their derivatives are a significant class of heterocyclic compounds, widely recognized for their broad-ranging applications in medicinal chemistry and materials science.^{[1][2][3][4]} This document delineates the synthesis, physicochemical properties, spectroscopic profile, chemical reactivity, and potential applications of **1,4-Dimethyl-9H-carbazole-3-carbaldehyde**, offering a valuable resource for researchers in drug discovery and organic electronics.

Introduction and Significance

1,4-Dimethyl-9H-carbazole-3-carbaldehyde belongs to the carbazole family of compounds, which are characterized by a tricyclic aromatic structure containing a nitrogen atom.^[1] The inherent electron-rich nature and planarity of the carbazole scaffold make it a privileged structure in the design of molecules with desirable photophysical and biological properties.^{[5][6]} The introduction of methyl and formyl groups at specific positions on the carbazole ring, as in

the title compound, provides strategic handles for further chemical modifications, enabling the synthesis of a diverse library of derivatives.


The aldehyde functionality at the 3-position is a versatile reactive site, allowing for a plethora of chemical transformations to build more complex molecular architectures.[7] This has led to the exploration of **1,4-Dimethyl-9H-carbazole-3-carbaldehyde** as a key building block for the development of novel therapeutic agents, particularly in the field of oncology, and for the creation of advanced organic electronic materials.[5][7]

Synthesis and Purification

The most prevalent and efficient method for the synthesis of **1,4-Dimethyl-9H-carbazole-3-carbaldehyde** is the Vilsmeier-Haack formylation of 1,4-dimethyl-9H-carbazole.[7][8] This reaction introduces a formyl group onto the electron-rich carbazole ring with high regioselectivity.

Vilsmeier-Haack Formylation: Mechanism and Rationale

The Vilsmeier-Haack reaction involves the use of a Vilsmeier reagent, typically generated *in situ* from a substituted amide like N,N-dimethylformamide (DMF) or N-methylformanilide and a halide, most commonly phosphorus oxychloride (POCl₃).[4][9] The Vilsmeier reagent is a highly electrophilic iminium salt that readily reacts with electron-rich aromatic systems. The carbazole nucleus, being electron-rich, is an excellent substrate for this electrophilic aromatic substitution. The formylation occurs preferentially at the 3- and 6-positions of the carbazole ring due to electronic activation by the nitrogen atom.

[Click to download full resolution via product page](#)*Vilsmeier-Haack Reaction Workflow.*

Detailed Experimental Protocol: Microwave-Assisted Synthesis

This protocol details a modern, efficient microwave-assisted synthesis of **1,4-Dimethyl-9H-carbazole-3-carbaldehyde**, adapted from established procedures for carbazole formylation.

[10]

Materials:

- 1,4-Dimethyl-9H-carbazole
- N,N-Dimethylformamide (DMF), anhydrous
- Phosphorus oxychloride (POCl_3)
- Ice
- Sodium bicarbonate (NaHCO_3), saturated solution
- Dichloromethane (CH_2Cl_2)
- Anhydrous magnesium sulfate (MgSO_4)
- Silica gel for column chromatography
- Hexane
- Ethyl acetate

Procedure:

- Vilsmeier Reagent Preparation: In a dry round-bottom flask under an inert atmosphere (e.g., argon), cool anhydrous DMF (3 equivalents) to 0 °C using an ice bath. To this, add POCl_3 (3 equivalents) dropwise with constant stirring. After the addition is complete, allow the mixture to warm to room temperature and stir for 1 hour.[10]

- Reaction with Carbazole: Dissolve 1,4-dimethyl-9H-carbazole (1 equivalent) in a minimal amount of anhydrous DMF and add it dropwise to the prepared Vilsmeier reagent.
- Microwave Irradiation: Place the reaction mixture in a microwave reactor and irradiate at 100 °C with a power of 150 W for approximately 100 minutes.[10] Monitor the reaction progress by thin-layer chromatography (TLC).
- Work-up: After completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice. Neutralize the mixture by the slow addition of a saturated NaHCO_3 solution until the effervescence ceases.
- Extraction: Extract the aqueous mixture with CH_2Cl_2 (3 x volume of the aqueous layer). Combine the organic layers.
- Drying and Concentration: Dry the combined organic extracts over anhydrous MgSO_4 , filter, and concentrate the solvent under reduced pressure to obtain the crude product.
- Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient as the eluent to afford **1,4-Dimethyl-9H-carbazole-3-carbaldehyde** as a solid.

Physicochemical and Spectroscopic Characterization

Physicochemical Properties

The key physicochemical properties of **1,4-Dimethyl-9H-carbazole-3-carbaldehyde** are summarized in the table below.

Property	Value	Reference(s)
CAS Number	14501-66-7	[8][11]
Molecular Formula	C ₁₅ H ₁₃ NO	[8][12]
Molecular Weight	223.27 g/mol	[8][11]
Appearance	Typically a yellow solid	[8]
Boiling Point	445.7 °C at 760 mmHg	[8]
Density	1.238 g/cm ³	[8]
Solubility	Soluble in common organic solvents such as dichloromethane, chloroform, and DMF. Limited solubility in non-polar solvents like hexane.	Inferred from general properties of similar compounds[13]

Spectroscopic Analysis

NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules. The ¹H and ¹³C NMR spectra of **1,4-Dimethyl-9H-carbazole-3-carbaldehyde** exhibit characteristic signals that confirm its structure.[8]

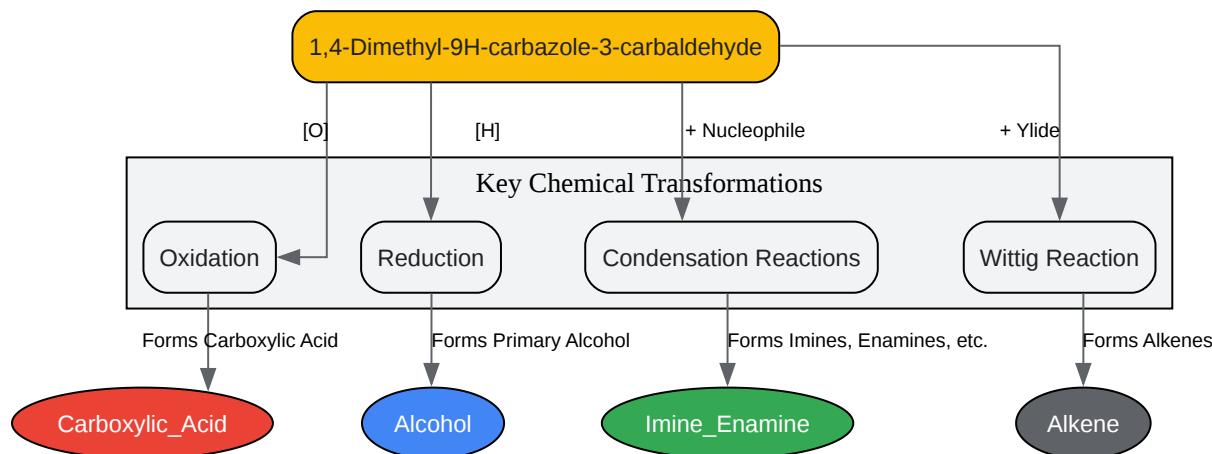
¹H NMR (Proton NMR):

- Aldehyde Proton (-CHO): A singlet typically appears in the downfield region, around δ 10.46 ppm.[8]
- Carbazole NH Proton: A broad singlet is usually observed between δ 8.5-9.0 ppm.[8]
- Aromatic Protons: A series of multiplets in the aromatic region (δ 7.0-8.4 ppm) corresponding to the protons on the carbazole ring system.[8]
- Methyl Protons (-CH₃): Two distinct singlets for the two methyl groups are expected in the upfield region, typically around δ 2.5-3.0 ppm.[8]

¹³C NMR (Carbon NMR):

- Aldehyde Carbonyl Carbon (C=O): A characteristic signal is found in the highly deshielded region, at approximately δ 191.7 ppm.[8]
- Aromatic Carbons: A set of signals in the aromatic region (δ 111.8-142.5 ppm) corresponding to the carbon atoms of the carbazole framework.[8]
- Methyl Carbons (-CH₃): Signals for the two methyl carbons appear in the upfield region at approximately δ 14.9 and 16.8 ppm.[8]

FT-IR spectroscopy provides information about the functional groups present in a molecule. The IR spectrum of **1,4-Dimethyl-9H-carbazole-3-carbaldehyde** is expected to show the following characteristic absorption bands:


Wavenumber (cm ⁻¹)	Vibration	Functional Group
~3400	N-H stretch	Carbazole NH
~3050	Aromatic C-H stretch	Aromatic C-H
~2920, ~2850	Aliphatic C-H stretch	Methyl C-H
~2820, ~2720	Aldehyde C-H stretch (Fermi doublets)	Aldehyde C-H
~1680	C=O stretch	Aldehyde C=O
~1600, ~1470	Aromatic C=C stretch	Aromatic Ring
~1330	C-N stretch	Carbazole C-N

Note: The exact peak positions can vary slightly based on the sample preparation method (e.g., KBr pellet, thin film). This data is predicted based on typical values for the respective functional groups.[14][15][16]

High-resolution mass spectrometry (HRMS) is used to determine the precise molecular weight and elemental composition of a compound. For **1,4-Dimethyl-9H-carbazole-3-carbaldehyde** (C₁₅H₁₃NO), the expected monoisotopic mass is 223.09972 Da.[12] Mass spectrometric analysis typically reveals a prominent molecular ion peak ([M]⁺) at m/z 223, confirming the molecular weight of the compound.[8]

Chemical Reactivity and Synthetic Utility

The chemical reactivity of **1,4-Dimethyl-9H-carbazole-3-carbaldehyde** is dominated by the aldehyde functional group, which is susceptible to nucleophilic attack. This reactivity makes it a valuable intermediate for the synthesis of a wide range of derivatives.

[Click to download full resolution via product page](#)

Reactivity Profile of the Aldehyde Group.

Key reactions include:

- Oxidation: The aldehyde can be oxidized to the corresponding carboxylic acid, 1,4-dimethyl-9H-carbazole-3-carboxylic acid, which can be further functionalized.
- Reduction: Reduction of the aldehyde, for instance with sodium borohydride, yields the primary alcohol, (1,4-dimethyl-9H-carbazol-3-yl)methanol.
- Condensation Reactions: The aldehyde readily undergoes condensation reactions with amines to form imines (Schiff bases), with hydrazines to form hydrazones, and with hydroxylamine to form oximes. These reactions are fundamental in the synthesis of various heterocyclic systems.^[7]

- Wittig Reaction: Reaction with phosphorus ylides (Wittig reagents) allows for the conversion of the aldehyde into an alkene, providing a method for carbon-carbon bond formation.

Applications

The versatile chemical nature of **1,4-Dimethyl-9H-carbazole-3-carbaldehyde** has positioned it as a valuable precursor in several high-impact research areas.

Medicinal Chemistry and Drug Development

Carbazole derivatives have a rich history in medicinal chemistry, with many exhibiting a wide range of biological activities, including anticancer, antibacterial, and anti-inflammatory properties.^{[1][4]} **1,4-Dimethyl-9H-carbazole-3-carbaldehyde** serves as a key starting material for the synthesis of novel carbazole-based compounds with potential therapeutic applications. For example, derivatives of this compound have been investigated as potent anticancer agents, particularly for the treatment of malignant glioma.^[7] The ability to readily modify the aldehyde group allows for the systematic exploration of structure-activity relationships to optimize potency and selectivity.^[9]

Materials Science and Organic Electronics

The carbazole moiety is a well-established building block for organic electronic materials due to its excellent hole-transporting properties, high thermal stability, and good photoluminescence quantum yield.^{[5][6][17][18]} **1,4-Dimethyl-9H-carbazole-3-carbaldehyde** can be used to synthesize larger conjugated systems for applications in:

- Organic Light-Emitting Diodes (OLEDs): As a precursor for the synthesis of emissive materials or host materials for phosphorescent emitters.^[6]
- Organic Photovoltaics (OPVs): In the development of donor or acceptor materials for organic solar cells.
- Organic Field-Effect Transistors (OFETs): For the creation of organic semiconductors.

The functionalization of the carbazole core through the aldehyde group allows for the fine-tuning of the electronic properties, such as the HOMO/LUMO energy levels, to meet the specific requirements of these electronic devices.^[5]

Safety and Handling

While a specific safety data sheet for **1,4-Dimethyl-9H-carbazole-3-carbaldehyde** is not readily available, the safety precautions for carbazole and its derivatives should be followed.

[\[19\]](#)[\[20\]](#)[\[21\]](#)

- General Handling: Handle in a well-ventilated area, preferably in a fume hood. Avoid inhalation of dust and contact with skin and eyes.[\[19\]](#)[\[20\]](#)
- Personal Protective Equipment (PPE): Wear appropriate protective clothing, including a lab coat, chemical-resistant gloves, and safety glasses with side shields.[\[19\]](#)[\[20\]](#)
- First Aid Measures:
 - In case of skin contact: Immediately wash with plenty of soap and water.[\[19\]](#)[\[21\]](#)
 - In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[\[20\]](#)[\[21\]](#)
 - If inhaled: Move the person to fresh air and keep them comfortable for breathing.[\[19\]](#)
 - If swallowed: Rinse mouth. Do NOT induce vomiting. Seek medical attention.[\[19\]](#)
- Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.[\[21\]](#)

It is highly recommended to consult the Safety Data Sheet (SDS) of a closely related compound and to perform a thorough risk assessment before handling this chemical.

Conclusion

1,4-Dimethyl-9H-carbazole-3-carbaldehyde is a compound of significant interest due to its versatile synthetic utility. Its straightforward synthesis via the Vilsmeier-Haack reaction and the reactivity of its aldehyde group make it an invaluable precursor for the development of novel compounds in medicinal chemistry and materials science. This guide provides a comprehensive overview of its characterization, serving as a foundational resource for researchers and professionals working with this important carbazole derivative. Further research into its specific biological activities and material properties will undoubtedly continue to expand its applications in various scientific fields.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Recent Developments and Biological Activities of N-Substituted Carbazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent synthetic strategies for the construction of functionalized carbazoles and their heterocyclic motifs enabled by Lewis acids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbino.com]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. The Applications of Carbazole and Carbazole-Related Compounds in Blue Emitting Organic Light-Emitting Diodes [manu56.magtech.com.cn]
- 7. 1,4-Dimethyl-9H-carbazole-3-carbaldehyde (14501-66-7) for sale [vulcanchem.com]
- 8. aksci.com [aksci.com]
- 9. Synthesis of biaryl-based carbazoles via C–H functionalization and exploration of their anticancer activities - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. mdpi.com [mdpi.com]
- 11. chemuniverse.com [chemuniverse.com]
- 12. PubChemLite - 1,4-dimethyl-9h-carbazole-3-carbaldehyde (C15H13NO) [pubchemlite.lcsb.uni.lu]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. ijs.uobaghdad.edu.iq [ijs.uobaghdad.edu.iq]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. instanano.com [instanano.com]
- 17. nbino.com [nbino.com]
- 18. nbino.com [nbino.com]
- 19. uprm.edu [uprm.edu]

- 20. [tcichemicals.com](#) [tcichemicals.com]
- 21. [fishersci.com](#) [fishersci.com]
- To cite this document: BenchChem. [Characterization of 1,4-Dimethyl-9H-carbazole-3-carbaldehyde: A Comprehensive Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b081867#characterization-of-1-4-dimethyl-9h-carbazole-3-carbaldehyde>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com